delta-5(6)-Norethindrone

Overview

Description

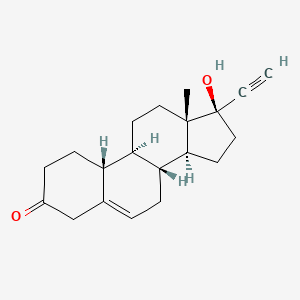

Delta-5(6)-Didehydronorethindrone is a synthetic steroidal compound that belongs to the class of progestins. It is structurally related to norethindrone, a well-known progestin used in various hormonal contraceptives. Delta-5(6)-Didehydronorethindrone is characterized by the presence of a double bond between the 5th and 6th carbon atoms in its steroidal backbone, which distinguishes it from its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of delta-5(6)-Norethindrone typically involves the chemical modification of norethindrone. One common method includes the dehydrogenation of norethindrone using reagents such as selenium dioxide (SeO2) or pyridinium chlorochromate (PCC) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures to facilitate the formation of the double bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale dehydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Delta-5(6)-Didehydronorethindrone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like hydroxyl (-OH) or halogens (e.g., chlorine, bromine) are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Palladium on carbon (Pd/C) catalyst with hydrogen gas (H2).

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or halogenating agents like thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated steroids.

Substitution: Formation of hydroxylated or halogenated derivatives.

Scientific Research Applications

Delta-5(6)-Didehydronorethindrone has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds and as a model compound for studying steroidal chemistry.

Biology: Investigated for its effects on cellular processes and hormone receptor interactions.

Medicine: Explored for its potential use in hormonal therapies, including contraceptives and hormone replacement therapy.

Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control laboratories.

Mechanism of Action

Delta-5(6)-Didehydronorethindrone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to the modulation of gene expression and subsequent physiological responses. The compound’s mechanism of action involves the regulation of reproductive functions, inhibition of ovulation, and alteration of the endometrial lining, making it effective as a contraceptive agent.

Comparison with Similar Compounds

Similar Compounds

Norethindrone: A parent compound without the double bond between the 5th and 6th carbon atoms.

Levonorgestrel: Another synthetic progestin with a different structural modification.

Ethynodiol diacetate: A progestin with an ethynyl group at the 17th carbon position.

Uniqueness

Delta-5(6)-Didehydronorethindrone is unique due to the presence of the double bond between the 5th and 6th carbon atoms, which imparts distinct chemical and biological properties. This structural feature may influence its binding affinity to progesterone receptors and its metabolic stability, differentiating it from other progestins.

Biological Activity

Delta-5(6)-Norethindrone is a synthetic progestin derived from norethindrone, playing a significant role in hormonal therapies and contraceptive formulations. This article explores its biological activity, mechanisms of action, metabolic pathways, and clinical implications, supported by data tables and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : Approximately 314.43 g/mol

- Structure : this compound features a steroid backbone with specific modifications that enhance its biological activity, particularly its binding affinity to progesterone receptors.

This compound exerts its biological effects primarily through the following mechanisms:

- Progesterone Receptor Binding : The compound binds to progesterone receptors in target tissues, leading to the activation or repression of genes involved in reproductive and metabolic processes.

- Signal Transduction Pathways : It influences various signaling pathways related to cell proliferation, differentiation, and apoptosis .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Progestational Effects : Mimics natural progesterone, regulating menstrual cycles and maintaining pregnancy.

- Antigonadotropic Effects : Inhibits gonadotropin release from the pituitary gland, affecting ovarian function and ovulation .

- Endometrial Effects : Promotes endometrial secretory changes necessary for implantation and reduces endometrial hyperplasia risk .

Metabolism

This compound is extensively metabolized in the liver. Key metabolic pathways include:

- Reduction Reactions : The compound undergoes reduction at the A-ring, producing active metabolites such as 5α-dihydronorethisterone .

- Conjugation : Metabolites are conjugated primarily to sulfate or glucuronide forms for excretion .

Data Table: Pharmacokinetics of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~50% |

| Half-life | 8–12 hours |

| Peak Plasma Concentration | 1–3 hours post-administration |

| Major Metabolites | 5α-dihydronorethisterone (active), 3α,5β-tetrahydronorethisterone (inactive) |

Clinical Applications

This compound is utilized in various clinical settings:

- Contraception : Widely used in oral contraceptives due to its progestational effects.

- Hormonal Therapies : Employed in hormone replacement therapy to prevent endometrial hyperplasia in postmenopausal women .

Case Study Insights

A recent study examined the return to fertility after discontinuation of contraceptives containing this compound. Among 750 women studied, a one-year conception rate was reported at 86.6%, emphasizing the compound's reversible effects on fertility post-discontinuation .

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,15-18,22H,5-12H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQUHXSBTSDAML-XGXHKTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858215 | |

| Record name | (17alpha)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22933-71-7 | |

| Record name | delta-5(6)-Didehydronorethindrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022933717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17alpha)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELTA-5(6)-DIDEHYDRONORETHINDRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN7DC7M4G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.